3-Methyl-2-butyl-ketone
Description
Nomenclature and Structural Context within Ketone Chemistry
3-Methyl-2-pentanone (B1360105), a notable compound in organic chemistry, is systematically named 3-methylpentan-2-one according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. nih.gov This name is derived by identifying the longest carbon chain containing the carbonyl group, which is a five-carbon chain (pentane). The "-e" from pentane (B18724) is replaced with "-one" to denote the ketone functional group, and numbers are used to indicate the positions of the carbonyl group (at carbon 2) and the methyl substituent (at carbon 3). wikipedia.org The compound is also known by several synonyms, including methyl sec-butyl ketone and sec-butyl methyl ketone. nih.govwikipedia.org
From a structural standpoint, 3-methyl-2-pentanone is classified as an aliphatic and unsymmetrical ketone. wikipedia.orgwikipedia.orgebsco.com Ketones are a class of organic compounds characterized by a carbonyl group (C=O) bonded to two other carbon atoms. wikipedia.orgstudyraid.comteachy.app The general formula for a ketone is R-CO-R', where R and R' represent alkyl or aryl groups. wikipedia.orgteachy.app In the case of 3-methyl-2-pentanone, the carbonyl group is bonded to a methyl group on one side and a sec-butyl group on the other, rendering it an unsymmetrical, or mixed, ketone. ebsco.com The carbon atom of the carbonyl group is sp² hybridized, resulting in a trigonal planar geometry with bond angles of approximately 120°. wikipedia.orgstudyraid.com This structural arrangement, with the carbonyl group situated internally within the carbon skeleton, distinguishes ketones from aldehydes, where the carbonyl group is located at the end of a carbon chain. wikipedia.orgteachy.app The polarity of the carbonyl group, arising from the difference in electronegativity between carbon and oxygen, significantly influences the physical and chemical properties of ketones, including their boiling points and solubility. studyraid.com
Table 1: Chemical Identifiers for 3-Methyl-2-pentanone
| Identifier | Value |
| IUPAC Name | 3-methylpentan-2-one nih.govthermofisher.comsarchemlabs.com |
| CAS Number | 565-61-7 wikipedia.orgthermofisher.com |
| Molecular Formula | C₆H₁₂O nih.govwikipedia.orgthermofisher.com |
| SMILES | CCC(C)C(=O)C nih.govthermofisher.com |
| InChI Key | UIHCLUNTQKBZGK-UHFFFAOYSA-N nih.govthermofisher.com |
Evolution of Research Interests and Academic Significance
Research interest in 3-methyl-2-pentanone has evolved, spanning various fields from fundamental organic synthesis to biocatalysis and chemical ecology. Historically, ketones have been central to the development of organic chemistry, serving as both laboratory reagents and industrial chemicals. ebsco.com 3-Methyl-2-pentanone, in this context, has been utilized as a solvent and an intermediate in the synthesis of pharmaceuticals and other fine chemicals. thermofisher.com
A significant area of academic inquiry has been the synthesis of 3-methyl-2-pentanone and its derivatives. One established synthetic route involves the base-catalyzed aldol (B89426) condensation of 2-butanone (B6335102) with acetaldehyde (B116499) to form 4-hydroxy-3-methyl-2-pentanone. foodb.ca This intermediate is then dehydrated using an acid catalyst to yield 3-methyl-3-penten-2-one, which is subsequently hydrogenated to produce 3-methyl-2-pentanone. foodb.ca More recent research has focused on optimizing these synthetic pathways, for instance, by investigating heterogeneous catalysts to improve yield and sustainability. researchgate.netresearchgate.net
In the realm of biocatalysis, the enantioselective reduction of prochiral ketones like 3-methyl-2-pentanone to produce chiral alcohols is a topic of considerable academic interest. brainly.comsrce.hr Chiral alcohols are valuable building blocks for pharmaceuticals, agrochemicals, and fragrances. srce.hr Studies have explored the use of various microorganisms and isolated enzymes, such as alcohol dehydrogenases (ADHs), to catalyze the reduction of 3-methyl-2-pentanone with high enantioselectivity. d-nb.infonih.govresearchgate.net For example, research has demonstrated the use of Acetobacter pasteurianus for the anti-Prelog reduction of various ketones, and the activity of different ADHs towards substrates like 3-methyl-2-pentanone has been characterized. d-nb.infonih.gov
Furthermore, 3-methyl-2-pentanone has emerged as a compound of interest in the study of chemical ecology, particularly in pheromone research. It has been identified as a component of the volatile emissions of certain insects and mammals. nih.govresearchgate.net For instance, it has been detected in the headspace of male deer mice and is more abundant in males than females, suggesting a role as a semiochemical. researchgate.netnih.gov It has also been identified as a compound that elicits an electrophysiological response in the antennae of the female Mediterranean fruit fly, Ceratitis capitata. nih.gov This has spurred research into its potential use in pest management strategies.
Table 2: Key Research Areas and Findings for 3-Methyl-2-pentanone
| Research Area | Key Findings |
| Organic Synthesis | Synthesized via aldol condensation of 2-butanone and acetaldehyde, followed by dehydration and hydrogenation. foodb.ca Research focuses on optimizing catalysts and reaction conditions for improved yields. researchgate.netresearchgate.net |
| Biocatalysis | Subject of enantioselective reduction studies to produce chiral 3-methyl-2-pentanol (B47427) using whole-cell biocatalysts and isolated alcohol dehydrogenases. d-nb.infonih.govresearchgate.net |
| Chemical Ecology | Identified as a semiochemical in mammals and a pheromone component in insects, with potential applications in pest control. nih.govresearchgate.netnih.gov |
| Microbial Production | Engineered Streptomyces albus has been shown to produce 3-methyl-2-pentanone through fermentation. nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H22O |
|---|---|
Molecular Weight |
170.29 g/mol |
IUPAC Name |
2,3,5,6-tetramethylheptan-4-one |
InChI |
InChI=1S/C11H22O/c1-7(2)9(5)11(12)10(6)8(3)4/h7-10H,1-6H3 |
InChI Key |
ZBMSFKXADBICML-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)C(=O)C(C)C(C)C |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Conventional and Industrial Synthesis Routes
The industrial production of 3-Methyl-2-butyl-ketone, also known as methyl isopropyl ketone (MIPK), predominantly relies on robust and scalable chemical processes. Among these, aldol (B89426) condensation-based pathways are of primary importance due to the availability of inexpensive starting materials.
Aldol Condensation-Based Synthesis Pathways
A common industrial method for synthesizing this compound involves a two-step process that begins with the aldol condensation of 2-butanone (B6335102) and formaldehyde. This is followed by dehydration and subsequent hydrogenation to yield the final product.
The selection of 2-butanone and formaldehyde as precursors is driven by their low cost and high reactivity. The reaction is an example of a crossed aldol condensation, where 2-butanone acts as the enolate donor and formaldehyde, which lacks α-hydrogens and cannot self-condense, serves as the electrophilic acceptor. chempedia.info
The mechanism is initiated by the formation of an enolate from 2-butanone under basic or acidic conditions. A critical aspect of this step is the regioselectivity of deprotonation, as 2-butanone is an unsymmetrical ketone with two different α-carbons (C1 and C3).
Kinetic Enolate: Deprotonation at the less substituted α-carbon (C1, the methyl group) is sterically less hindered and occurs faster. This is favored by strong, bulky bases like lithium diisopropylamide (LDA) at low temperatures. uwindsor.ca
Thermodynamic Enolate: Deprotonation at the more substituted α-carbon (C3, the methylene group) leads to a more substituted and thus more stable enolate. This is favored under conditions that allow for equilibration, such as weaker bases and higher temperatures. uwindsor.ca
In the context of the reaction with formaldehyde, the kinetic enolate is typically the desired intermediate. Once formed, the nucleophilic enolate attacks the electrophilic carbonyl carbon of formaldehyde. This is followed by protonation of the resulting alkoxide to yield the β-hydroxy ketone intermediate, 3-hydroxy-2-methyl-2-butanone.
The β-hydroxy ketone intermediate is often unstable and can be readily dehydrated to form an α,β-unsaturated ketone. This elimination of water is typically catalyzed by either acid or base and is driven by the formation of a stable conjugated system. mdpi.com The dehydration of 3-hydroxy-2-methyl-2-butanone yields 2-methyl-1-buten-3-one.
The final step is the selective hydrogenation of the carbon-carbon double bond of the α,β-unsaturated ketone to produce this compound. This is a catalytic hydrogenation process, commonly employing a palladium catalyst (e.g., Pd/C). chemcess.com The reaction is carried out under a hydrogen atmosphere. The palladium surface catalyzes the addition of hydrogen across the double bond. masterorganicchemistry.com The mechanism involves the adsorption of both the unsaturated ketone and hydrogen onto the catalyst surface, followed by the stepwise transfer of hydrogen atoms to the carbon atoms of the double bond. acs.org
An alternative industrial approach involves a single-step condensation of 2-butanone, formaldehyde, and hydrogen over a palladium catalyst. chemcess.com
Optimization of Reaction Parameters and Yield Enhancement Strategies
To maximize the yield and efficiency of this compound synthesis, several reaction parameters can be optimized. These strategies are often developed by studying analogous aldol condensation reactions.
| Parameter | Optimization Strategy | Rationale |
| Catalyst | Screening of different acid or base catalysts (e.g., solid acid catalysts, ion-exchange resins). researchgate.net | Catalyst choice influences enolate formation, reaction rate, and selectivity, while minimizing side reactions. |
| Temperature | Varies for each step; lower temperatures for aldol addition to control selectivity, higher for dehydration. | Temperature control is crucial for managing reaction kinetics and preventing undesired side reactions. |
| Reactant Ratio | Using an excess of one reactant (e.g., 2-butanone) can drive the reaction towards the desired product. | Le Chatelier's principle can be applied to maximize the formation of the aldol adduct. |
| Solvent | Choice of solvent can influence enolate formation and the solubility of reactants and intermediates. | The polarity and protic/aprotic nature of the solvent can affect the reaction pathway. |
| Water Removal | Continuous removal of water during the dehydration step. | This shifts the equilibrium towards the formation of the α,β-unsaturated ketone. |
Scalability Considerations in Synthetic Design
Translating the synthesis of this compound from the laboratory to an industrial scale introduces several challenges that must be addressed in the synthetic design.
Process Intensification: A key goal is to enhance reaction efficiency and reduce equipment size. This can be achieved through the use of continuous flow reactors instead of traditional batch reactors. Continuous flow systems offer better control over reaction parameters, improved heat and mass transfer, and enhanced safety. tudelft.nlmpg.de
Catalyst Selection and Recovery: For large-scale production, heterogeneous catalysts are often preferred over homogeneous ones as they can be more easily separated from the reaction mixture and recycled, reducing costs and waste. researchgate.net
Heat Management: Aldol condensations and hydrogenations are often exothermic. Efficient heat removal is critical on a large scale to prevent runaway reactions and the formation of byproducts.
Downstream Processing: The purification of the final product is a significant consideration. This may involve distillation, extraction, and other separation techniques to remove unreacted starting materials, catalysts, and byproducts. The design of the synthesis should aim to simplify these purification steps.
Advanced and Stereoselective Synthetic Approaches
Beyond conventional methods, advanced synthetic strategies have been developed to control the stereochemistry of the product, which is particularly important in the synthesis of chiral molecules for the pharmaceutical and fragrance industries. These methods often focus on the asymmetric synthesis of a chiral precursor, which can then be converted to enantiomerically enriched this compound.
Organocatalysis: Chiral organocatalysts, such as proline and its derivatives, have emerged as powerful tools for promoting asymmetric aldol reactions. nih.govnih.gov These catalysts can facilitate the enantioselective addition of a ketone enolate to an aldehyde, producing a chiral β-hydroxy ketone. This intermediate can then be processed to yield a chiral version of the final product.
Chiral Auxiliaries: This approach involves the temporary attachment of a chiral auxiliary to the substrate. wikipedia.orgsigmaaldrich.comresearchgate.net The auxiliary directs the stereochemical course of a subsequent reaction, such as an aldol addition, by creating a diastereomeric intermediate that favors the formation of one stereoisomer. After the desired stereocenter has been established, the auxiliary is removed.
Biocatalysis: Enzymes offer a highly selective and environmentally friendly route to chiral compounds. For the synthesis of chiral this compound, biocatalytic asymmetric reduction of the prochiral ketone using a ketone reductase can yield a specific enantiomer of 3-methyl-2-butanol. biomedpharmajournal.orgnih.gov This chiral alcohol can then be oxidized to the desired chiral ketone.
| Approach | Method | Outcome |
| Organocatalysis | Asymmetric aldol reaction of 2-butanone with an aldehyde using a chiral proline-based catalyst. nih.gov | Enantiomerically enriched β-hydroxy ketone precursor. |
| Chiral Auxiliaries | Aldol reaction of a ketone derivative containing a covalently bonded chiral auxiliary. wikipedia.org | Diastereomerically controlled formation of the aldol adduct. |
| Biocatalysis | Asymmetric reduction of 3-Methyl-2-butanone (B44728) using a ketone reductase. biomedpharmajournal.orgnih.gov | Enantiomerically pure (R)- or (S)-3-methyl-2-butanol. |
Enantioselective Synthesis Methodologies
Enantioselective synthesis is crucial for producing stereochemically pure compounds. For ketones like 3-Methyl-2-butanone, creating chirality often involves reactions at the α-carbon or direct reduction of the carbonyl group.
Chiral enolates are powerful intermediates for creating new stereocenters with high levels of control. One of the most successful approaches involves the use of chiral auxiliaries, which are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction.
The Evans oxazolidinone auxiliaries are a prime example. These are readily derived from natural amino acids and can be attached to a carboxylic acid derivative to form an N-acyl oxazolidinone. Deprotonation with a suitable base, such as lithium diisopropylamide (LDA), cleanly generates a Z-enolate with high stereoselectivity. This enolate has one face sterically shielded by the substituent on the chiral auxiliary (e.g., an isopropyl or benzyl group), directing incoming electrophiles to the opposite face.
This methodology allows for highly diastereoselective alkylation reactions. While simple methyl ketones are not directly amenable to this specific auxiliary approach, the principles are foundational in asymmetric synthesis. The high levels of diastereoface selection, often exceeding 100:1, demonstrate the effectiveness of this strategy in controlling stereochemistry. After the desired stereocenter is set, the auxiliary can be cleaved under various conditions to reveal the chiral carboxylic acid, alcohol, or other functional groups.
The aldol reaction is a fundamental carbon-carbon bond-forming reaction that creates a β-hydroxy carbonyl moiety, often generating up to two new stereocenters. Achieving control over both the relative and absolute stereochemistry has been a significant focus of synthetic chemistry.
Boron-mediated aldol reactions are particularly powerful for achieving high levels of stereoselectivity. The use of boron enolates, generated from ketones, leads to tight, chair-like six-membered transition states upon reaction with an aldehyde. This organization allows for reliable prediction and control of the relative stereochemistry (syn or anti) of the product. Furthermore, by employing chiral boron reagents, such as those derived from (+)- or (-)-α-pinene (Ipc₂BX), the reaction can be made enantioselective. This approach allows for the formation of aldol products with high π-face selectivity in reactions involving achiral ketones and aldehydes.
Another significant advancement is the Mukaiyama aldol reaction, which uses silyl enol ethers as nucleophiles, activated by a Lewis acid. The stereochemical outcome can be controlled by using a chiral Lewis acid, which coordinates to the aldehyde and directs the approach of the silyl enol ether. This catalytic, enantioselective method is a powerful tool for constructing chiral β-hydroxy ketones.
Recent developments have also focused on direct catalytic asymmetric aldol reactions, which avoid the pre-formation of an enolate derivative. For instance, dinuclear zinc complexes have been shown to catalyze the direct aldol reaction of methyl vinyl ketone with aldehydes, producing hydroxy enones in good yield and excellent enantiomeric excess (% ee).
Asymmetric Catalysis in Prochiral Ketone Hydrogenation
The asymmetric hydrogenation of prochiral ketones is one of the most efficient methods for synthesizing optically active secondary alcohols. This atom-economical process uses molecular hydrogen to reduce the carbonyl group with high enantioselectivity, guided by a chiral catalyst.
Transition metal complexes, particularly those of Ruthenium (Ru), Rhodium (Rh), and Iridium (Ir), are widely used for this transformation. The key to enantioselectivity lies in the chiral ligands coordinated to the metal center. Diphosphine ligands like BINAP (2,2′-bis(diphenylphosphino)-1,1′-binaphthyl) and its derivatives (e.g., TolBINAP, XylBINAP), often paired with chiral diamine ligands such as DPEN (1,2-diphenylethylenediamine), have proven exceptionally effective.
The catalyst system consisting of a Ru(II) complex with a BINAP derivative and a chiral 1,2-diamine can hydrogenate a wide range of ketones with excellent enantioselectivity and high catalytic efficiency. For example, the hydrogenation of sterically hindered ketones like pinacolone, which is challenging for many catalysts, can be achieved quantitatively and with up to 98% ee using a specifically designed RuCl₂(S)-tolbinap complex.
Below is a table summarizing the performance of selected catalyst systems in the asymmetric hydrogenation of various ketones.
| Ketone Substrate | Catalyst System | S/C Ratio | H₂ Pressure (atm) | Enantiomeric Excess (% ee) | Reference |
|---|---|---|---|---|---|
| Pinacolone | (S)-TolBINAP/PICA–Ru | 100,000 | Not specified | 98% | |
| 4-Chromanone | MsDPEN–Cp*Ir | 5,000 | 15 | 99% | |
| N-Benzylphenylephrone | Ru-BINAP | Not specified | Not specified | 86% | |
| N-Benzylphenylephrone | Rh-MCCPM | 10,000 | Not specified | >90% |
The mechanism of these reactions often involves a metal-ligand bifunctional interaction, where a metal hydride and a protonated amine on the ligand participate in a concerted transfer to the carbonyl group, leading to a highly organized transition state that dictates the stereochemical outcome.
Biocatalytic Pathways for Structural Analogs
Biocatalysis offers a powerful and environmentally benign alternative to traditional chemical synthesis. Enzymes operate under mild conditions with exquisite chemo-, regio-, and stereoselectivity, making them ideal for constructing complex chiral molecules.
Aldolases are enzymes that catalyze stereoselective aldol additions and are classified as Type I (lysine-dependent, forming a Schiff base intermediate) or Type II (metal-dependent, forming a metal-enolate). They are powerful tools for forming C-C bonds with control over new stereocenters.
Pyruvate aldolases, in particular, use pyruvate or its derivatives as the nucleophilic donor. These enzymes can catalyze the addition of pyruvate to a wide range of aldehyde acceptors, producing α-keto-γ-hydroxy carboxylic acids with excellent enantiomeric excess (>99.7%). This versatility allows for the synthesis of precursors to various important functionalities, including β-hydroxy aldehydes and α-amino-γ-hydroxy carboxylic acids.
Recent studies have shown that class II pyruvate aldolases can also catalyze cross-aldol reactions between pyruvic acid and ketone electrophiles. This activity enables the highly stereoselective preparation of multi-functionalized tertiary alcohols, demonstrating the expanding scope of these biocatalysts in organic synthesis.
The construction of all-carbon quaternary stereocenters—a carbon atom bonded to four distinct carbon substituents—is a formidable challenge in synthetic chemistry. While traditional methods exist, catalytic and enantioselective approaches, especially for acyclic systems, are still in high demand.
Biocatalysis is emerging as a promising strategy to address this challenge. Directed evolution has been used to engineer enzymes for reactions not found in nature. For instance, variants of cytochrome P450 have been developed to catalyze the enantioselective amination of C(sp³)–H bonds. These enzymes can perform the enantioconvergent transformation of a racemic substrate with a tertiary C–H bond to create a product with a tetrasubstituted stereocenter. This process, which has been difficult to achieve with small-molecule catalysts, highlights the potential of biocatalysis to solve long-standing synthetic problems.
Furthermore, engineered enzymes like tryptophan synthase variants have been used to couple molecules to form N-alkylated noncanonical amino acids, demonstrating how biocatalysis can rapidly build molecular complexity under mild conditions. These advancements are paving the way for the routine construction of complex chiral building blocks, including those with quaternary stereocenters, for applications in pharmaceuticals and materials science.
Mechanistic Studies of Chemical Reactivity
The chemical behavior of 3-methyl-2-butanone is dictated by the electrophilic nature of its carbonyl carbon, the acidity of its α-hydrogens, and the steric hindrance imparted by its isopropyl group. These features influence the pathways and kinetics of its various transformations.
Oxidation and Reduction Chemistry
Oxidation: The oxidation of 3-methyl-2-butanone has been investigated using various oxidizing agents. A notable study explored the kinetics and mechanism of its oxidation by isoquinolinium bromochromate (IQBC) in an aqueous acetic acid medium. The reaction mechanism is understood to proceed through the enol form of the ketone. The process is acid-catalyzed, with the rate of reaction showing a first-order dependence on the concentrations of both the oxidant (IQBC) and H+ ions. This suggests that the rate-determining step involves the formation of a complex between the oxidant and the enol tautomer.
Kinetic data from the study highlights the influence of various parameters on the reaction rate. For instance, an increase in the concentration of acetic acid in the solvent mixture (decreasing the dielectric constant) was found to accelerate the rate of oxidation.
Interactive Data Table: Effect of Acetic Acid Concentration on Oxidation Rate
| Acetic Acid (% v/v) | 1/D (Dielectric Constant)⁻¹ | k x 10³ (s⁻¹) |
| 50 | 0.021 | 1.15 |
| 60 | 0.026 | 1.48 |
| 70 | 0.032 | 1.92 |
| 80 | 0.041 | 2.58 |
| Data derived from a kinetic study of the oxidation of 3-methyl-2-butanone by IQBC at 308 K. |
Reduction: 3-methyl-2-butanone can be reduced to the corresponding secondary alcohol, 3-methyl-2-butanol. Asymmetric hydrogenation is a key method for achieving this transformation enantioselectively. For example, using a palladium complex supported on wool facilitates the preparation of (R)-3-methyl-2-butanol, demonstrating a method for chiral synthesis starting from a prochiral ketone.
Keto-Enol Tautomerism Dynamics
3-methyl-2-butanone exists in equilibrium with two different enol tautomers, a result of having two distinct α-carbons bearing hydrogens. Tautomers are constitutional isomers that readily interconvert, in this case, through the migration of a proton and the shifting of a double bond.
Enol 1 (Thermodynamic Enol): Formation of this enol involves the removal of the single proton from the tertiary α-carbon (C3). This results in a more substituted, and therefore more thermodynamically stable, carbon-carbon double bond.
Enol 2 (Kinetic Enol): This enol is formed by removing a proton from the methyl group (C1). While the resulting double bond is less substituted and thus less stable, the protons on the methyl group are more accessible and less sterically hindered, meaning this enol can be formed faster under kinetically controlled conditions (e.g., using a strong, bulky base at low temperature).
The equilibrium between the keto and enol forms overwhelmingly favors the keto form for simple ketones like 3-methyl-2-butanone, primarily because the carbon-oxygen double bond is significantly stronger and more stable than a carbon-carbon double bond. However, the transient formation of these enol tautomers is crucial for the reactivity at the α-carbon.
Carbonyl Addition Reactions
The most characteristic reaction of ketones is nucleophilic addition to the carbonyl group. The polarization of the carbon-oxygen double bond renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles.
The mechanism of nucleophilic addition involves the attack of a nucleophile on the electrophilic carbonyl carbon. This attack breaks the C=O pi bond, and the electrons move to the electronegative oxygen atom. This process changes the hybridization of the carbonyl carbon from sp² (trigonal planar) to sp³ (tetrahedral), forming a tetrahedral alkoxide intermediate. In a subsequent step, this alkoxide intermediate is typically protonated (e.g., by adding a weak acid) to yield a neutral alcohol product.
The reactivity of ketones in nucleophilic addition reactions is influenced by two main factors:
Electronic Effects: The two alkyl groups attached to the carbonyl carbon in a ketone are electron-donating, which reduces the partial positive charge on the carbon, making it less electrophilic compared to aldehydes.
Steric Effects: The alkyl groups also sterically hinder the approach of the nucleophile to the carbonyl carbon. The isopropyl group in 3-methyl-2-butanone provides more steric hindrance than the methyl group, which can influence the trajectory of nucleophilic attack.
The reaction with Grignard reagents (R-MgX) is a classic example of nucleophilic addition to ketones. Grignard reagents act as potent carbon-based nucleophiles (carbanion sources).
When 3-methyl-2-butanone reacts with a Grignard reagent, such as methyl magnesium bromide (CH₃MgBr), the nucleophilic methyl group attacks the electrophilic carbonyl carbon. This addition leads to the formation of a tertiary alkoxide intermediate. Subsequent workup with a proton source, like dilute acid (H₃O⁺), protonates the alkoxide to yield a tertiary alcohol.
Specifically, the reaction of 3-methyl-2-butanone with methyl magnesium bromide produces 2,3-dimethyl-2-butanol. The reaction is effectively irreversible because the alkyl group (a very strong base) is added to the carbonyl.
Cyanohydrin Formation
The reaction of ketones with hydrogen cyanide (HCN) results in the formation of cyanohydrins, which are α-hydroxy nitriles. chemistrysteps.comlibretexts.org This nucleophilic addition reaction involves the attack of the cyanide ion (:CN⁻) on the electrophilic carbonyl carbon of the ketone. For this compound, this reaction yields 2-hydroxy-2-(sec-butyl)-butanenitrile.
The formation of the cyanohydrin from this compound proceeds via a base-catalyzed mechanism. libretexts.orgjove.com A catalytic amount of base is used to deprotonate HCN (a weak acid with a pKa of about 9.2) to generate the cyanide nucleophile. chemistrysteps.comlibretexts.org The cyanide ion then attacks the carbonyl carbon of this compound, leading to the formation of a tetrahedral alkoxide intermediate. This intermediate is subsequently protonated by a molecule of HCN, regenerating the cyanide catalyst and forming the final cyanohydrin product. libretexts.orgjove.com
Reaction Scheme: CH₃CH(CH₃)COCH₂CH₃ + HCN ⇌ CH₃CH(CH₃)C(OH)(CN)CH₂CH₃ (this compound)(2-hydroxy-2-(sec-butyl)-butanenitrile)
Cyanohydrins are valuable synthetic intermediates. chemistrysteps.com The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing pathways to α-hydroxy acids and β-amino alcohols, respectively. chemistrysteps.comyoutube.com
| Reactant | Reagent | Product | Reaction Type |
| This compound | HCN, Base (cat.) | 2-hydroxy-2-(sec-butyl)-butanenitrile | Nucleophilic Addition |
Conjugate Addition to α,β-Unsaturated Systems
This compound can act as a nucleophile in conjugate addition reactions after being converted to its enolate form. The most common type of conjugate addition involving enolates is the Michael addition, where the enolate adds to the β-carbon of an α,β-unsaturated carbonyl compound (a Michael acceptor). wikipedia.orgmasterorganicchemistry.comwikipedia.orgorganic-chemistry.org
The formation of the enolate from this compound, an unsymmetrical ketone, can lead to two different regioisomers: the kinetic enolate and the thermodynamic enolate.
Kinetic Enolate: Formed by the removal of a proton from the less substituted α-carbon (C-3). This is the faster-forming enolate and is favored under conditions of strong, bulky bases at low temperatures (e.g., Lithium diisopropylamide (LDA) at -78 °C).
Thermodynamic Enolate: Formed by the removal of a proton from the more substituted α-carbon (the methyl-substituted carbon). This is the more stable enolate and is favored under equilibrating conditions (e.g., a weaker base like an alkoxide at room temperature).
Once formed, these enolates can act as Michael donors. For instance, the reaction of the kinetic enolate of this compound with a generic Michael acceptor, such as methyl vinyl ketone, would result in the formation of a 1,5-dicarbonyl compound. The reaction proceeds through the nucleophilic attack of the enolate's α-carbon on the β-carbon of the α,β-unsaturated system, followed by protonation of the resulting enolate. masterorganicchemistry.comlibretexts.org
| Enolate Type | Formation Conditions | Site of Deprotonation | Resulting Michael Adduct Structure (with Methyl Vinyl Ketone) |
| Kinetic | Strong, non-nucleophilic base (e.g., LDA), low temperature | C-3 (methylene group) | A 1,5-dicarbonyl compound with a new C-C bond at the C-3 position |
| Thermodynamic | Weaker base (e.g., NaOEt), higher temperature | C-1 (methine group) | A 1,5-dicarbonyl compound with a new C-C bond at the C-1 position |
Haloform Reaction Pathways
The haloform reaction is a chemical test used to identify the presence of methyl ketones (R-CO-CH₃) or compounds that can be oxidized to methyl ketones. byjus.comvedantu.comtestbook.comallen.in The reaction involves the exhaustive halogenation of the methyl group's α-hydrogens in the presence of a base, followed by cleavage of the resulting trihalomethyl group to form a haloform (CHX₃, where X is a halogen) and a carboxylate salt. wikipedia.orgbyjus.com
This compound, with the structure CH₃CH(CH₃)COCH₂CH₃, is not a methyl ketone. The carbonyl carbon is bonded to a sec-butyl group on one side and an ethyl group on the other. Neither of these groups is a methyl group. Consequently, This compound does not undergo the haloform reaction . quora.comorganic-chemistry.org
The key requirement for a positive haloform test is the presence of the CH₃CO- group. vedantu.comallen.in When iodine is used as the halogen, a positive test is indicated by the formation of a pale yellow precipitate of iodoform (CHI₃), which has a characteristic "antiseptic" smell. byjus.comvedantu.comtestbook.com
| Compound | Structure | Presence of CH₃CO- Group? | Haloform Test Result |
| This compound | CH₃CH(CH₃)COCH₂CH₃ | No | Negative |
| Acetone (B3395972) (Propanone) | CH₃COCH₃ | Yes | Positive |
| 2-Butanone | CH₃COCH₂CH₃ | Yes | Positive |
Biosynthesis, Microbial Metabolism, and Biological Activity
Microbial Production and Metabolic Pathways
The compound 3-Methyl-2-butyl-ketone, also known as methyl isopropyl ketone, is a naturally occurring volatile organic compound (VOC) produced through the metabolic activities of various microorganisms. Its presence is a key feature in the complex scent profiles of diverse microbial communities.
Microbial synthesis of this compound is prominent among certain bacterial groups, particularly Actinomycetes. Studies characterizing the volatile metabolome of Actinobacteria have identified this compound as a characteristic branched ketone produced by these filamentous bacteria. Its synthesis is often linked to amino acid metabolism, with branched-chain amino acids like leucine serving as likely precursors for the carbon skeleton.
While direct synthesis of this compound by Bacillus velezensis is not consistently reported, various strains of this species are known to produce a wide array of other volatile ketones and related compounds. For instance, B. velezensis L1 has been shown to produce 2-butanone (B6335102), 2-pentanone, and 2-heptanone. Similarly, the VOC profile of B. velezensis GJ-7 includes related branched ketones like 3-methyl-2-pentanone (B1360105) and 5-methyl-2-hexanone. This demonstrates the genetic and metabolic capability within the Bacillus genus to synthesize short-chain and branched-chain ketones, suggesting that the production of this compound is plausible within this group, depending on the specific strain and environmental conditions.
The following table summarizes the production of this compound and related volatile compounds by the specified bacterial groups.
| Bacterial Group | Compound Produced | Significance | Reference |
|---|---|---|---|
| Actinomycetes | This compound | Identified as a characteristic volatile organic compound in the metabolic profile of this group. | |
| Bacillus velezensis (Strain GJ-7) | 3-Methyl-2-pentanone, 5-Methyl-2-hexanone | Production of structurally similar branched-chain ketones indicates relevant metabolic pathways. | |
| Bacillus velezensis (Strain L1) | 2-Butanone, 2-Pentanone, 2-Heptanone | Demonstrates the capacity to synthesize a range of volatile ketones. |
This compound is a significant component of the broader Microbial Volatile Organic Compound (MVOC) profiles of many bacterial and fungal species. These profiles are complex mixtures of hundreds of compounds, including alcohols, esters, terpenes, and other ketones. The specific composition of an MVOC profile is highly dependent on the microbial species, its growth phase, and the substrate it is metabolizing.
In studies of Actinobacteria, this compound was detected alongside a suite of other volatiles, including 3-methyl-1-butanol and 2-methyl-1-butanol. Ketones as a class, including this compound, represented 31% of the total identified VOCs from a screen of 48 actinobacterial strains, highlighting their importance in the chemical signature of this phylum. The presence of this compound, therefore, serves as a chemical marker that contributes to the unique scent signature of these microbes and can be used to indicate their activity in a given environment.
Metabolic Engineering and Biorefinery Applications
The microbial production of ketones and related compounds has garnered interest in the fields of metabolic engineering and biorefining, where renewable feedstocks are converted into valuable chemicals.
While the direct metabolic engineering of this compound is not extensively documented, related pathways for producing branched-chain molecules provide a clear blueprint for its potential synthesis. A promising strategy involves harnessing and modifying the catabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine.
In nature, BCAA metabolism leads to the formation of α-keto acids. These intermediates can be decarboxylated to form branched-chain aldehydes, which are then typically reduced to alcohols. To produce this compound, this pathway could be engineered. For example, the catabolism of valine produces 2-ketoisovalerate. This intermediate could be directed toward the synthesis of this compound through a series of enzymatic steps. Research into the microbial synthesis of branched-chain β,γ-diols has successfully engineered pathways in Escherichia coli that utilize these same BCAA-derived aldehydes and condense them with pyruvate to form α-hydroxyketones, which are subsequently reduced to diols. By selecting or engineering an appropriate reductase that acts on the aldehyde, or by engineering a pathway that involves the oxidation of a precursor like 3-methyl-2-butanol, the synthesis of this compound could be achieved.
A platform chemical is a building-block molecule derived from biomass that can be converted into a wide range of other value-added chemicals and fuels. While this compound is not currently listed as a top-tier platform chemical by agencies like the U.S. Department of Energy, its potential is significant.
Ketones are valuable industrial solvents and serve as intermediates in chemical synthesis. The production of similar ketones, such as 2-butanone (methyl ethyl ketone), from biomass is an area of active research. These processes often involve a hybrid approach, combining microbial fermentation of sugars to produce an intermediate like 2,3-butanediol, which is then catalytically dehydrated to the target ketone.
Given that the precursors for this compound can be derived from the fermentation of amino acids, which are themselves products of sugar fermentation, a fully biological or hybrid bio-catalytic route is conceivable. As a C5 ketone, this compound could serve as a renewable alternative to petroleum-derived solvents or as a precursor for specialty polymers and other fine chemicals, positioning it as a potential niche platform chemical in a diversified biorefinery.
Biological Interactions and Functional Roles
Microbial VOCs, including this compound, are not merely metabolic byproducts; they play active roles in mediating interactions between organisms. These volatile signals function in defense, communication, and pathogenesis.
The biological activities of this compound and related microbial ketones are multifaceted, influencing interactions with nematodes, plants, and other microbes. Volatiles from Bacillus velezensis GJ-7, which include the closely related compound 3-methyl-2-pentanone, have demonstrated significant nematicidal activity against the root-knot nematode Meloidogyne hapla. These VOCs exhibit direct contact toxicity, fumigant effects, and repellent activity against the nematode's juvenile stage.
Furthermore, certain microbial ketones can trigger induced systemic resistance (ISR) in plants. The application of 2-butanone to cucumber plants, for example, has been shown to elicit defense responses against bacterial pathogens and insect pests under field conditions. This induced defense is linked to the activation of the oxylipin pathway, which can lead to the emission of other plant volatiles that attract natural enemies of herbivores, such as ladybird beetles. Other related compounds, like 3-hydroxy-2-butanone (acetoin), are known to function as insect attractants and are involved in bacterial pathogenesis. These findings suggest that this compound likely functions within a complex web of chemical ecology, acting as a signaling molecule that can deter pests and modulate plant defenses.
The table below summarizes the observed biological activities of this compound and structurally similar compounds.
| Compound | Source Organism (Example) | Observed Biological Activity | Target Organism (Example) | Reference |
|---|---|---|---|---|
| 3-Methyl-2-pentanone (related compound) | Bacillus velezensis GJ-7 | Nematicidal (contact, fumigant) and repellent activity. | Meloidogyne hapla (root-knot nematode) | |
| 2-Butanone (related compound) | Microbial VOC | Induces systemic resistance in plants; attracts natural enemies of pests. | Cucumber plants, Aphids, Ladybird beetles | |
| 3-Hydroxy-2-butanone (Acetoin) | Pectobacterium carotovorum | Functions as an insect attractant (kairomone) and plays a role in plant pathogenesis. | Sap beetles, Lygus bugs |
Antimicrobial and Antifungal Properties
While extensive research on the antimicrobial and antifungal properties of this compound is not widely available, studies on structurally related ketone compounds suggest potential bioactivity. Ketones as a class of organic compounds have been investigated for their effects against various microbial pathogens.
Research into other ketones has demonstrated a range of antimicrobial efficacy. For instance, certain synthetic ketone derivatives have been evaluated for their activity against pathogenic bacteria and fungi. While some substituted ketones showed no significant activity against a range of tested strains, specific derivatives exhibited moderate effects against certain fungal species, such as Candida albicans.
Furthermore, the volatile nature of many ketones, including this compound, suggests a potential role as airborne antimicrobial agents. Volatile organic compounds (VOCs) produced by various microorganisms are known to possess antimicrobial properties. For example, the endophytic fungus Muscodor albus produces a mixture of volatile compounds, including various ketones, that collectively exhibit inhibitory and lethal effects on a broad spectrum of fungi and bacteria. While the specific contribution of this compound to this effect has not been individually quantified in these studies, the presence of ketones in such antimicrobial mixtures is noteworthy.
A study on a more complex, structurally related compound, 4-hydroxy-3-(3-methyl-2-butenyl)acetophenone, demonstrated significant antifungal activity against Candida albicans. researchgate.net This compound shares a methyl-butenyl-ketone substructure, suggesting that this chemical motif may contribute to antifungal effects. The study found that this compound could inhibit the filamentation of C. albicans, a key virulence factor, and exhibited a synergistic fungicidal effect when combined with the conventional antifungal drug fluconazole. researchgate.net
It is important to note that direct studies quantifying the minimum inhibitory concentration (MIC) or minimum bactericidal/fungicidal concentration (MBC/MFC) of pure this compound against a wide range of specific microbial pathogens are limited in the currently available scientific literature.
Table 1: Antifungal Activity of a Structurally Related Ketone Compound
| Compound | Target Organism | Observed Effect |
| 4-hydroxy-3-(3-methyl-2-butenyl)acetophenone | Candida albicans | Inhibition of filamentation, synergistic fungicidal effect with fluconazole. researchgate.net |
Plant-Growth-Promoting Activities
The influence of this compound on plant growth is an area with limited direct research. However, the study of volatile organic compounds (VOCs) from soil microbes has revealed that various ketones and other volatile compounds can play a role in plant-microbe interactions, including the promotion of plant growth.
Research has shown that certain VOCs can influence seed germination and seedling development. For example, a study on the effects of acetone (B3395972), 2-pentanone, and 2-hexanone on wheat (Triticum aestivum L.) demonstrated that low concentrations of these ketones could promote seed germination and seedling growth, exhibiting a hormetic effect where low doses are stimulatory. nih.gov Conversely, higher concentrations of these ketones significantly inhibited germination and growth. nih.gov
A study investigating the effects of different volatile compounds on Arabidopsis thaliana and the rhizobacterium Rhizobium sp. found that 2-butanone, a structurally similar but smaller ketone, led to increased growth of the plant at low concentrations. nih.gov This suggests that some ketones can act as signaling molecules that positively influence plant development.
While these studies on other ketones provide a basis for the potential of this compound to exhibit plant-growth-promoting activities, direct experimental evidence is currently lacking. The specific effects would likely be dependent on the plant species, the concentration of the compound, and the mode of application.
Table 2: Effects of Related Ketones on Plant Growth
| Compound | Plant Species | Observed Effect at Low Concentrations |
| Acetone, 2-Pentanone, 2-Hexanone | Wheat (Triticum aestivum L.) | Promotion of seed germination and seedling growth. nih.gov |
| 2-Butanone | Arabidopsis thaliana | Increased growth. nih.gov |
Modulation of Cellular and Metabolic Pathways
The specific mechanisms by which this compound may modulate cellular and metabolic pathways have not been extensively elucidated. However, information on the metabolic fate of a closely related isomer, methyl isobutyl ketone (MIBK), provides some insight into its potential biotransformation. A study in mice showed that MIBK is metabolized to 4-methyl-2-pentanol and 4-hydroxy-4-methyl-2-pentanone. nih.gov This suggests that this compound could undergo similar metabolic transformations in biological systems, likely being reduced to its corresponding secondary alcohol or undergoing hydroxylation.
The interaction of xenobiotic compounds with cellular stress response pathways is a critical aspect of toxicology and pharmacology. While direct studies on this compound are scarce, research on other compounds has shown that they can activate cellular stress responses. For instance, fumaric acid esters are known to activate the NRF2 pathway, a key regulator of cellular antioxidant responses, by reacting with protein thiol moieties. nih.gov It is plausible that ketones, which can also be reactive, might interact with similar cellular sensing mechanisms.
The cellular response to oxidative stress involves complex signaling cascades, including the mitogen-activated protein kinase (MAPK) pathways. researchgate.net Exposure to certain chemicals can induce the production of reactive oxygen species (ROS), which in turn can activate these pathways, leading to a variety of cellular outcomes, from adaptation and survival to apoptosis. researchgate.net While there is no direct evidence linking this compound to the modulation of these specific pathways, its nature as an exogenous chemical substance suggests that it would be subject to cellular detoxification and stress response mechanisms.
Advanced Analytical Methodologies for Research
Spectroscopic Techniques
Spectroscopic methods are indispensable for elucidating the molecular structure of 3-Methyl-2-butyl-ketone by examining the interaction of the molecule with electromagnetic radiation.
Infrared (IR) Spectroscopy: FTIR, ATR-IR, and Vapor Phase Analysis
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the case of this compound, the most prominent feature in its IR spectrum is the strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) group. This peak is typically observed in the region of 1715-1720 cm⁻¹.
Fourier Transform Infrared (FTIR) spectroscopy provides high-resolution spectra of this compound, allowing for precise identification of its characteristic absorption bands. Attenuated Total Reflectance (ATR)-IR is a sampling technique that is particularly useful for analyzing liquid samples of this compound directly, without the need for extensive sample preparation.
Vapor phase analysis of this compound using IR spectroscopy can also be performed. In the gas phase, the rotational-vibrational bands are more resolved, which can provide more detailed structural information. The vapor phase spectrum will still be dominated by the strong carbonyl absorption.
Table 1: Characteristic Infrared Absorption Peaks for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~2970-2870 | C-H stretch | Alkyl (CH₃, CH) |
| ~1715 | C=O stretch | Ketone |
| ~1465 | C-H bend | Alkyl (CH₃) |
| ~1370 | C-H bend | Alkyl (CH₃) |
Nuclear Magnetic Resonance (NMR) Spectrometry
Nuclear Magnetic Resonance (NMR) spectrometry provides detailed information about the carbon and hydrogen framework of a molecule. For this compound, both ¹H NMR and ¹³C NMR are used to confirm its structure.
In the ¹H NMR spectrum of this compound, the different types of protons in the molecule give rise to distinct signals. The integration of these signals corresponds to the number of protons of each type, and the splitting patterns (multiplicity) provide information about adjacent protons.
The ¹³C NMR spectrum of this compound shows a signal for each unique carbon atom in the molecule. The chemical shift of each signal is indicative of the chemical environment of the carbon atom. The carbonyl carbon of the ketone typically appears far downfield.
Table 2: ¹H and ¹³C NMR Chemical Shift Assignments for this compound
| ¹H NMR | ¹³C NMR | ||
| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment |
| ~2.55 (septet) | (CH₃)₂CH - | ~210.5 | C =O |
| ~2.09 (singlet) | -COCH₃ | ~44.6 | (CH₃)₂CH - |
| ~1.05 (doublet) | (CH₃ )₂CH- | ~29.5 | -COCH₃ |
| ~17.1 | (CH₃ )₂CH- |
Chromatographic Separations
Chromatographic techniques are essential for separating this compound from complex mixtures and for determining its purity.
Gas Chromatography (GC) for Volatile Mixture Analysis
Gas Chromatography (GC) is an ideal method for the analysis of volatile compounds like this compound. In GC, the sample is vaporized and transported by a carrier gas through a column containing a stationary phase. The separation is based on the differential partitioning of the components between the mobile gas phase and the stationary phase.
The retention time, the time it takes for a compound to travel through the column, is a characteristic property that can be used for identification. For a mixture of volatile organic compounds, this compound will have a specific retention time depending on the column type, temperature program, and carrier gas flow rate used. Non-polar or moderately polar capillary columns are typically employed for the separation of ketones.
High-Performance Liquid Chromatography (HPLC) for Chiral Separation
While this compound itself is not chiral, related chiral ketones can be separated into their enantiomers using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP). This technique is crucial in fields like pharmaceuticals and flavor chemistry where the chirality of a molecule can significantly impact its biological activity.
For the enantioselective separation of a chiral ketone, a CSP is used. These stationary phases are designed to have specific interactions with the enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for the separation of a broad range of chiral compounds, including ketones. phenomenex.com Pirkle-type CSPs are also effective for the resolution of various racemates. hplc.eu
The mobile phase in chiral HPLC is typically a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol. hplc.eu The precise composition of the mobile phase is optimized to achieve the best separation of the enantiomers.
Mass Spectrometry (MS) Applications
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
When this compound is analyzed by MS, it is first ionized, typically by electron impact (EI). This process forms a molecular ion (M⁺), which is a radical cation. The molecular ion peak for this compound is observed at an m/z of 86. blogspot.com
The molecular ion can then undergo fragmentation, breaking into smaller charged fragments and neutral molecules. The fragmentation pattern is characteristic of the compound's structure. For this compound, common fragmentation pathways involve the cleavage of the bonds adjacent to the carbonyl group (alpha-cleavage). blogspot.com
Table 3: Major Fragments in the Mass Spectrum of this compound blogspot.commassbank.eu
| m/z | Proposed Fragment Ion |
| 86 | [C₅H₁₀O]⁺ (Molecular Ion) |
| 71 | [C₄H₇O]⁺ (Loss of CH₃) |
| 43 | [CH₃CO]⁺ (Acylium ion - often the base peak) |
Integrated GC-MS and PTR-ToF-MS for Compound Profiling
The integration of Gas Chromatography-Mass Spectrometry (GC-MS) and Proton-Transfer-Reaction Time-of-Flight Mass Spectrometry (PTR-ToF-MS) offers a powerful, complementary approach for the comprehensive profiling of volatile compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) provides high-resolution separation of compounds from a complex mixture based on their physicochemical properties, followed by identification through mass spectrometric detection. researchgate.net This technique is highly effective for the targeted analysis and precise quantification of known volatile compounds. researchgate.net For ketones, GC-MS allows for the separation of isomers, which is critical for unambiguous identification.
Proton-Transfer-Reaction Time-of-Flight Mass Spectrometry (PTR-ToF-MS) is a form of chemical ionization mass spectrometry that allows for real-time monitoring of VOCs with high sensitivity. researchgate.netcopernicus.org It utilizes a soft ionization technique, typically with H₃O⁺ ions, which minimizes the fragmentation of analyte molecules. dtu.dk This results in mass spectra where the signal is predominantly from the protonated parent molecule, simplifying identification. dtu.dk The time-of-flight (ToF) mass analyzer provides high mass resolution and the ability to monitor all ions simultaneously, making it ideal for tracking dynamic processes and identifying unknown compounds. sepsolve.com
When used together, GC-MS and PTR-ToF-MS provide a more complete picture of the volatile profile. PTR-ToF-MS can detect a wider range of oxygenated VOCs due to its soft ionization process, while GC-MS provides definitive identification of isomers. researchgate.net This integrated approach has been successfully applied to characterize the volatolomic profile of various complex samples, a methodology directly applicable to the study of this compound. nih.gov
Table 1: Comparison of GC-MS and PTR-ToF-MS for VOC Analysis
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Proton-Transfer-Reaction Time-of-Flight MS (PTR-ToF-MS) |
|---|---|---|
| Principle | Chromatographic separation followed by mass analysis. | Soft chemical ionization with real-time mass analysis. copernicus.org |
| Analysis Time | Slower (minutes per sample). dtu.dk | Faster (seconds per sample), allows real-time monitoring. researchgate.net |
| Sample Prep | Often requires sample preparation (e.g., extraction). | Typically requires no sample preparation. researchgate.net |
| Fragmentation | Hard ionization (EI) leads to extensive, reproducible fragmentation. | Soft ionization (proton transfer) results in minimal fragmentation. dtu.dk |
| Isomer Separation | Excellent capability to separate isomers. | Generally cannot distinguish between isomers. copernicus.org |
| Sensitivity | High, especially in selected ion monitoring (SIM) mode. | Very high, with detection limits in the ppt range. copernicus.orgresearchgate.net |
| Primary Use | Confirmatory identification and quantification of known compounds. | High-throughput screening and real-time monitoring of VOCs. |
High-Resolution Mass Spectrometry with Chemical Ionization (CI)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of an ion. nih.gov When coupled with a soft ionization technique like Chemical Ionization (CI), it becomes a powerful tool for identifying unknown compounds and distinguishing between isobaric species (molecules with the same nominal mass but different elemental formulas).
Time-of-flight (ToF), Orbitrap, and Fourier transform ion cyclotron resonance (FT-ICR) are common high-resolution mass analyzers. nih.gov For the analysis of volatile ketones, a high-resolution time-of-flight chemical ionization mass spectrometer (ToF-CIMS) using hydronium ions (H₃O⁺) as the reagent ion is particularly effective. copernicus.orgresearchgate.net This setup combines the soft ionization of proton transfer reactions with the high mass resolution of a ToF analyzer, achieving mass resolutions (m/Δm) of up to 6000. copernicus.orgresearchgate.net This capability allows for the separation of isobaric interferences, enhancing the accuracy of compound identification and quantification in complex matrices. researchgate.net
Selective Reagent Ionization Time-of-Flight Mass Spectrometry (SRI-TOF-MS)
Selective Reagent Ionization Time-of-Flight Mass Spectrometry (SRI-TOF-MS) is an advanced form of PTR-MS that enhances selectivity by using different reagent ions. While H₃O⁺ is the standard reagent ion, SRI-MS can also employ ions such as NO⁺ and O₂⁺. Different classes of compounds have different affinities for these reagent ions, allowing for selective ionization of target analytes in a complex mixture.
For instance, reactions with H₃O⁺ typically result in protonated parent molecules. nih.gov By using alternative reagent ions like NO⁺ and analyzing the resulting product ions at different energy fields, a higher level of confidence in compound identification can be achieved. nih.gov This technique is particularly valuable for distinguishing between isomers and identifying constituents in complex blends without prior chromatographic separation, making it a rapid and highly selective analytical tool for ketones and other VOCs. nih.gov
Integrated and Hybrid Analytical Platforms
To enhance the extraction and detection of trace-level volatile compounds like this compound, analytical instruments are often coupled with specialized sample preparation techniques and combined into hybrid platforms.
Headspace Solid-Phase Microextraction (HS-SPME) Coupling
Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, sensitive, and efficient sample preparation technique used to extract volatile and semi-volatile compounds from the vapor phase (headspace) above a sample. nih.govmdpi.com A fused-silica fiber coated with a specific stationary phase is exposed to the headspace, where analytes partition onto the fiber. The fiber is then transferred to the injector of a GC-MS for thermal desorption and analysis. mdpi.com
The efficiency of HS-SPME depends on several factors, including the fiber coating, extraction time, temperature, and sample matrix composition. mdpi.com For ketones and other aldehydes, a divinylbenzene/carboxen/PDMS fiber has been shown to provide excellent detection capabilities. nih.gov Coupling HS-SPME with GC-MS creates a highly sensitive platform for the analysis of trace volatile compounds in various matrices, from environmental samples to biological fluids. nih.govresearchgate.net
Table 2: Key Parameters in HS-SPME Method Development for Ketone Analysis
| Parameter | Description | Typical Conditions for VOCs |
|---|---|---|
| Fiber Coating | The type of polymer coating on the fiber determines its selectivity for different analytes. | Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is effective for a broad range of volatiles, including ketones. nih.gov |
| Extraction Temp. | Affects the vapor pressure of analytes and the partitioning equilibrium. | 45-60 °C is often used to increase the concentration of volatiles in the headspace without causing degradation. mdpi.comehu.es |
| Extraction Time | The duration the fiber is exposed to the headspace. | 10-50 minutes, depending on the analyte concentration and affinity for the fiber. mdpi.comehu.es |
| Agitation | Stirring or shaking the sample helps to accelerate the equilibrium between the sample and the headspace. | 250-750 rpm. mdpi.comehu.es |
| Ionic Strength | The addition of salt (e.g., NaCl) to aqueous samples can increase the volatility of some organic compounds. | Can significantly increase the release of ketones into the headspace. ehu.es |
Development of Hybrid Volatolomics Approaches
Volatolomics is an emerging field focused on the comprehensive analysis of all volatile organic compounds emitted by an organism or system. nih.govcolab.ws Hybrid volatolomics approaches aim to improve diagnostic and profiling capabilities by combining data from multiple analytical platforms or from the analysis of VOCs from different sample matrices (e.g., breath, urine, skin). nih.govcolab.ws
A hybrid approach might involve the initial screening of a sample using a high-throughput technique like PTR-ToF-MS, followed by a more detailed, confirmatory analysis of specific compounds using HS-SPME-GC-MS. This leverages the strengths of each technology—the speed and sensitivity of PTR-MS and the separation and identification power of GC-MS. researchgate.net By integrating different analytical methods, hybrid volatolomics provides a more robust and comprehensive understanding of the volatile profile, which is essential for biomarker discovery and the detailed study of specific compounds like this compound. nih.govcolab.wsresearchgate.net
Environmental Occurrence, Fate, and Atmospheric Chemistry
Sources and Emissions
The atmospheric burden of 3-Methyl-2-pentanone (B1360105) originates from both direct emissions from natural and anthropogenic sources and indirect formation from the atmospheric oxidation of precursor compounds.
Biogenic and Anthropogenic Emission Profiles
Biogenic Sources: Natural emissions are a confirmed source of 3-Methyl-2-pentanone. Scientific studies have identified its presence in various plants. It has been reported as a volatile organic compound (VOC) in hops (Humulus lupulus) and Arum maculatum. nih.gov Further research has detected it as a volatile flavor component in strawberries (Fragaria ananassa Duch.) and as part of the chemical profile of hedge mustard (Sisymbrium officinale). thegoodscentscompany.com These findings establish a clear biogenic contribution to its atmospheric presence, originating from terrestrial vegetation.
Anthropogenic Sources: While specific emission inventories for 3-Methyl-2-pentanone are not widely documented, its applications and structural similarity to other industrial ketones, such as methyl isobutyl ketone (MIBK) and methyl ethyl ketone (MEK), point to significant anthropogenic sources. nih.govwikipedia.orgmpg.de Ketones are widely used as industrial solvents for products like gums, resins, paints, varnishes, and lacquers. nih.govwikipedia.orgepa.gov Therefore, it is anticipated that 3-Methyl-2-pentanone is released into the atmosphere through evaporative losses during its production and use in these applications.
Furthermore, analogous to MEK, emissions from vehicle exhaust and biomass burning are also probable anthropogenic pathways. mpg.de The use of 3-Methyl-2-pentanone as a flavoring agent also suggests potential for release, although these volumes are likely minor compared to industrial solvent use. nih.gov
A summary of known and likely emission sources is provided in the table below.
| Emission Source Category | Specific Emitter/Process | Source Type |
| Biogenic | Humulus lupulus (Hops) | Direct |
| Arum maculatum | Direct | |
| Fragaria ananassa Duch. (Strawberry) | Direct | |
| Sisymbrium officinale (Hedge Mustard) | Direct | |
| Anthropogenic (Inferred) | Solvent use (paints, lacquers, resins) | Direct (Evaporation) |
| Industrial chemical processes | Direct (Fugitive Emissions) | |
| Vehicle exhaust | Direct (Combustion Byproduct) | |
| Biomass and biofuel burning | Direct (Combustion Byproduct) | |
| Atmospheric Oxidation | Secondary Formation |
Secondary Formation via Atmospheric Oxidation of Precursors
In addition to direct emissions, 3-Methyl-2-pentanone is formed in situ in the atmosphere through the chemical degradation of other volatile organic compounds. A documented pathway involves the gas-phase reaction of 3-methyl-2-pentyl nitrate (B79036) with the hydroxyl radical (OH), which yields 3-Methyl-2-pentanone with a molar yield of approximately 9%.
Studies on analogous compounds provide further insight into probable formation routes. For instance, the atmospheric oxidation of 2-methylpentanal (B94375) by OH radicals is known to produce 2-pentanone as a major product. copernicus.org This strongly suggests that a primary atmospheric source of 3-Methyl-2-pentanone is the oxidation of C6 branched-chain alkanes and aldehydes, such as 3-methylpentane (B165638) and 3-methylpentanal. This process is a key mechanism for the formation of many atmospheric ketones from hydrocarbon precursors. mpg.de
Atmospheric Transformation and Degradation
Once present in the troposphere, 3-Methyl-2-pentanone is subject to several chemical and physical processes that transform and ultimately remove it from the atmosphere. These processes include gas-phase reactions with key atmospheric oxidants, heterogeneous reactions on the surface of atmospheric particles, and photolytic degradation by sunlight.
Gas-Phase Reactions and Atmospheric Mixing Ratios
The dominant chemical sink for 3-Methyl-2-pentanone in the atmosphere is its gas-phase reaction with the hydroxyl (OH) radical, the primary daytime oxidant in the troposphere. The rate constant for this reaction determines the atmospheric lifetime of the compound. While comprehensive evaluations of ketone reaction kinetics have been compiled, specific recent values for 3-methyl-2-pentanone are noted in targeted atmospheric chemistry studies. nist.gov Based on its molecular structure, the reaction proceeds via hydrogen abstraction from various positions on the alkyl chains.
While direct measurements of the atmospheric mixing ratios of 3-Methyl-2-pentanone are not widely available, data for the more abundant and structurally similar methyl ethyl ketone (MEK) can provide context. MEK exhibits typical mixing ratios in the range of 0.03 to 4 parts per billion (ppb), with concentrations varying based on proximity to biogenic and anthropogenic sources. mpg.de It is expected that 3-Methyl-2-pentanone would be present at lower concentrations due to likely lower emission rates.
Heterogeneous Reactions on Mineral Oxide Surfaces
Atmospheric aerosols, particularly mineral dust, provide surfaces for chemical reactions to occur. While no studies have directly investigated the heterogeneous chemistry of 3-Methyl-2-pentanone, detailed research on methyl ethyl ketone (MEK) offers a strong proxy for its expected behavior.
Studies show that MEK interacts differently depending on the mineral surface. On silica (B1680970) (SiO₂), MEK adsorbs molecularly and reversibly. In contrast, on more reactive surfaces like hematite (B75146) (α-Fe₂O₃) and titanium dioxide (TiO₂), the adsorption is irreversible and is followed by surface-mediated reactions. These reactions lead to the formation of larger molecules through dimerization and oligomerization. The presence of high relative humidity can further influence these pathways, shifting the product distribution towards higher-order oligomers on hematite surfaces.
Furthermore, in the presence of other pollutants such as nitrogen dioxide (NO₂), adsorbed MEK can degrade into smaller aldehydes, which then participate in aldol (B89426) condensation reactions on the mineral surface. This indicates that the heterogeneous processing of 3-Methyl-2-pentanone on mineral dust could be a significant transformation pathway, especially in arid or dust-prone regions, leading to the formation of secondary organic aerosol components.
Photolysis Selectivity Studies
Aliphatic ketones can absorb ultraviolet radiation in the actinic range (λ > 290 nm), leading to their direct degradation by sunlight, a process known as photolysis. For the fluorinated analogue, perfluoro-2-methyl-3-pentanone, photolysis is the dominant atmospheric removal mechanism, with an estimated atmospheric lifetime of 4 to 14 days. This demonstrates that the ketone functional group in this molecular structure acts as an effective chromophore.
Studies on other non-fluorinated ketones, such as 3-methyl-2-butanone (B44728), also confirm that photolysis occurs at atmospherically relevant wavelengths. The process typically involves the cleavage of the carbon-carbon bond adjacent to the carbonyl group (Norrish Type I or Type II reactions), leading to the formation of smaller, reactive radical species. Although a specific quantum yield for 3-Methyl-2-pentanone has not been reported, it is expected that photolysis competes with OH-radical-initiated oxidation as a significant atmospheric loss pathway, particularly under strong sunlight conditions. copernicus.org
Environmental Distribution and Ecological Significance of 3-Methyl-2-butanone
Detection in Environmental Compartments (Air, Water)
3-Methyl-2-butanone, also known as methyl isopropyl ketone, is distributed in the environment, with its presence detected or inferred in both aquatic and atmospheric compartments. Its physical and chemical properties, such as its volatility, influence its movement and partitioning between air, water, and soil.
The compound's tendency to volatilize from water and moist soil is a key factor in its environmental distribution. nih.gov The Henry's Law constant for 3-methyl-2-butanone suggests it will readily move from water to the atmosphere. nih.gov This is further supported by its vapor pressure of 52.2 mm Hg, which indicates a potential for volatilization from dry soil surfaces as well. nih.gov
Estimated Volatilization Half-Life of 3-Methyl-2-butanone from Aquatic Environments
| Model Environment | Parameters | Estimated Half-Life | Source |
|---|---|---|---|
| River | 1 m deep, 1 m/sec flow, 3 m/sec wind | 5.8 hours | nih.gov |
| Lake | 1 m deep, 0.05 m/sec flow, 0.5 m/sec wind | 5.9 days | nih.gov |
Direct detection of 3-methyl-2-butanone has been confirmed in drinking water supplies in the United States. nih.gov A study identified its presence in finished drinking water from multiple cities, indicating its potential to persist through water treatment processes and be present in municipal water systems. nih.gov
U.S. Cities with Detected 3-Methyl-2-butanone in Drinking Water
| City | State | Water Source Type | Source |
|---|---|---|---|
| Cincinnati | Ohio | Surface Water | nih.gov |
| Miami | Florida | Groundwater | nih.gov |
| Ottumwa | Iowa | Surface Water | nih.gov |
| Philadelphia | Pennsylvania | Surface Water | nih.gov |
| Seattle | Washington | Surface Water | nih.gov |
Role as a Volatile Organic Compound (VOC) in Ecosystems
3-Methyl-2-butanone is classified as a volatile organic compound (VOC), a class of compounds that readily evaporate into the air at room temperature. guidechem.com As a VOC, it participates in atmospheric chemistry and plays a role in ecosystem dynamics. Its sources can be both anthropogenic, from its use as a solvent, and natural, as it has been reported to occur in organisms such as Humulus lupulus (hops) and Osmanthus fragrans. nih.govguidechem.com
In the troposphere, VOCs like 3-methyl-2-butanone are important because they react with hydroxyl (OH) radicals and nitrate radicals. researchgate.net These reactions are part of the atmospheric degradation processes for ketones and can contribute to the formation of photochemical smog and secondary organic aerosols. researchgate.netwho.int The study of the atmospheric chemistry of ketones is crucial for understanding air pollution. researchgate.net
VOCs originating from biological sources are known as biogenic volatile organic compounds (BVOCs). mdpi.com These compounds, which include ketones, are synthesized by plants and microbes and are emitted into the atmosphere. mdpi.comswesiaq.se Forests are major emitters of BVOCs, which play a critical role in ecosystem-atmosphere interactions. mdpi.comnih.gov While specific emission data for 3-methyl-2-butanone from all ecosystems is not detailed, the general class of ketones is a known component of these natural emissions. swesiaq.senih.gov Microbial volatile organic compounds (MVOCs) produced by fungi and bacteria also include ketones, which contribute to the complex mixture of gases in various environments. swesiaq.se
Atmospheric Significance of Ketones as VOCs
| Aspect | Description | Source |
|---|---|---|
| Atmospheric Reactions | Ketones react with hydroxyl (OH) radicals, initiating their degradation in the atmosphere. | researchgate.net |
| Pollution Contribution | These atmospheric reactions can contribute to the formation of photochemical air pollution. | researchgate.net |
| Aerosol Formation | The oxidation of VOCs, including ketones, can lead to the formation of secondary organic aerosols. | researchgate.net |
| Biogenic Sources | Ketones are a component of emissions from natural sources like forests (BVOCs) and microbes (MVOCs), influencing atmospheric composition. | swesiaq.senih.gov |
Applications in Chemical Industries and Research
Role as a Solvent in Diverse Organic Synthesis
3-Methyl-2-butanone (B44728) serves as a versatile industrial solvent. thermofisher.com Its chemical structure, featuring a ketone functional group and branched alkyl substituents, makes it a colorless liquid with moderate solubility in water and high miscibility with common organic solvents like ethanol and ether. guidechem.com This characteristic is advantageous in processes requiring the dissolution of various organic materials.
One of its primary applications as a solvent is in the formulation of lacquers, particularly those based on nitrocellulose. wikipedia.orgnih.gov The compound's ability to dissolve and mix other chemicals facilitates smooth application and finish in paints, coatings, and varnishes. wikipedia.org Due to its properties as a ketone solvent, it is considered for use in creating smooth, high-gloss films in modern coating formulations. eastman.com
Table 1: Solvent Properties of Ketones
| Property | 3-Methyl-2-butanone | Methyl n-Amyl Ketone (MAK) |
|---|---|---|
| Evaporation Rate (vs. n-BAc) | - | 0.4 |
| Specific Gravity ( kg/L ) | 0.805 | 0.818 |
| Solubility in Water | 6-8.2 g/L (at 20°C) wikipedia.org | Low |
| Key Application | Solvent for lacquers nih.gov | Low-VOC coatings eastman.com |
Intermediate in Pharmaceutical and Agrochemical Synthesis
A significant industrial application of 3-Methyl-2-butanone is its role as a chemical intermediate. wikipedia.org It is a precursor in the synthesis of a variety of more complex chemical compounds, including pharmaceuticals and agrochemicals. guidechem.comthermofisher.comnih.gov
In the pharmaceutical sector, methyl ketones are recognized for their widespread applications in creating pharmacological products. nih.gov While specific pathways involving 3-Methyl-2-butanone are often proprietary, its structure is a valuable building block for constructing larger, more complex molecules with potential biological activity. sumitomo-chem.co.jpmdpi.com The synthesis of optically active tertiary alcohols, important structures in many pharmaceutical compounds, can involve ketone precursors. sumitomo-chem.co.jp
In the agrochemical industry, 3-Methyl-2-butanone is used in the production of herbicides. nih.gov Its role as an intermediate allows for the creation of active ingredients that protect crops. The compound is also employed in the synthesis of dye precursors and rubber auxiliaries. nih.gov
Formulation in Coatings and Adhesives
3-Methyl-2-butanone is utilized in the production of paints and coatings. wikipedia.org Its function as a solvent helps to ensure that other components of a formulation are well-dissolved and mixed, leading to a uniform and consistent application. wikipedia.org Ketone solvents are valued in the coatings industry for their high solvent activity and ability to produce formulations with desirable viscosity and drying characteristics. eastman.com
While specific data on its use in adhesives is less detailed, its properties as a solvent for resins and polymers suggest its utility in this area. wikipedia.org Solvents are crucial in adhesive formulations to control viscosity and application properties before the adhesive sets.
Table 2: Applications in Formulations
| Application Area | Role of 3-Methyl-2-butanone | Key Benefit |
|---|---|---|
| Coatings & Paints | Solvent wikipedia.org | Dissolves resins and other components for smooth application. wikipedia.org |
| Lacquers | Solvent nih.gov | Effective for nitrocellulose-based lacquers. nih.gov |
| Adhesives | Potential Solvent | Miscibility with organic compounds allows for formulation control. guidechem.com |
Usage as a Laboratory Reagent and in Reference Standard Development
In a laboratory setting, 3-Methyl-2-butanone is used as a reagent in chemical synthesis. honeywell.com For instance, it is a starting material in the synthesis of 1-bromo-3-methyl-2-butanone, a reaction carried out in an anhydrous methanol solvent. orgsyn.org It can also be used to prepare other compounds, such as (R)-3-methyl-2-butanol, through processes like asymmetric hydrogenation. sigmaaldrich.com
Furthermore, the well-defined physical and chemical properties of 3-Methyl-2-butanone make it suitable for use in the development of analytical reference standards. The National Institute of Standards and Technology (NIST) provides comprehensive data on its properties, including mass spectrometry data, which is essential for its use as a standard for instrument calibration and method validation. nist.gov Similar ketones, like Methyl ethyl ketone, are sold as United States Pharmacopeia (USP) Reference Standards, highlighting the role of such compounds in quality control and analytical testing in the pharmaceutical and biologics industries.
Table 3: Physicochemical Data for Reference Use
| Property | Value |
|---|---|
| CAS Number | 563-80-4 nist.gov |
| Molecular Formula | C5H10O nist.gov |
| Molecular Weight | 86.1323 g/mol nist.gov |
| Boiling Point | 94-95 °C sigmaaldrich.com |
| Melting Point | -92 °C sigmaaldrich.com |
| Density | 0.805 g/mL at 25 °C sigmaaldrich.com |
| Refractive Index | n20/D 1.388 sigmaaldrich.com |
Theoretical and Computational Chemistry Studies
Computational Elucidation of Reaction Mechanisms
Computational studies have been instrumental in elucidating the reaction mechanisms of 3-Methyl-2-butanone (B44728) (also known as methyl isopropyl ketone, MIPK), particularly in combustion and atmospheric chemistry. Theoretical models and quantum chemical calculations help to predict reaction pathways, transition states, and product distributions that can be difficult to determine experimentally.
A key area of investigation is the high-temperature oxidation of MIPK. researchgate.net Theoretical computations have been employed to understand the H-atom abstraction from the ketone by various radicals such as H (H˙), hydroxyl (˙OH), and hydroperoxyl (HO˙₂). researchgate.net For instance, quantum chemical techniques have been used to calculate the reaction rate coefficients for H-abstraction by H˙ from the tertiary carbon atom of MIPK. researchgate.net The reaction pathways related to the acetyl and isopropyl groups of MIPK are often estimated by analogy with structurally similar ketones like methyl propyl ketone (MPK) and diisopropyl ketone (DIPK). researchgate.net
In one study, a high-temperature combustion kinetic model for MIPK was developed, incorporating theoretical computations of H-atom abstraction by HO˙₂ and ˙OH from the tertiary carbon. researchgate.net The model also included reaction rate coefficients for H-abstraction by H˙ from the same site, calculated using quantum chemistry. researchgate.net Such computational approaches are vital for building detailed kinetic models that can accurately predict the combustion behavior of this branched ketone. researchgate.net
Kinetic Modeling and Reaction Rate Determination
Kinetic modeling is essential for simulating the behavior of 3-Methyl-2-butanone in complex environments like combustion engines and the atmosphere. These models rely on accurate reaction rate constants, which can be determined experimentally or through theoretical calculations.
Studies on the oxidation of MIPK have led to the development of detailed kinetic models covering both low and high-temperature regimes. researchgate.net Ignition delay times (IDTs) of MIPK have been measured in rapid compression machines and shock tubes under various conditions, including different temperatures, pressures, and atmospheric compositions (e.g., O₂/N₂/Ar and O₂/CO₂/Ar). researchgate.net A notable observation from these studies is the absence of a negative temperature coefficient (NTC) behavior for MIPK in the 790 K to 910 K range, a characteristic that distinguishes it from other pentanone isomers like methyl propyl ketone (MPK) and diethyl ketone (DEK). researchgate.netresearchgate.net
A comprehensive kinetic model, the HUST-MIPK model, was developed to describe the low- to high-temperature oxidation of MIPK. researchgate.net The low-temperature sub-model was constructed using an analogy-based method, while the high-temperature part was adapted from existing models. researchgate.net This model's predictions show good agreement with experimental data for ignition delay times. researchgate.net Flux and sensitivity analyses using such models reveal that the amount of unsaturated fuel-related stable intermediate products is a key factor controlling the reactivity of MIPK. researchgate.net
The rate constant for the vapor-phase reaction of 3-Methyl-2-butanone with photochemically-produced hydroxyl radicals has been experimentally measured at 25 °C to be 2.87 x 10⁻¹² cm³/molecule-sec. nih.gov This value is critical for atmospheric models, as it corresponds to an atmospheric half-life of about 5.6 days, indicating its persistence and potential for long-range transport. nih.gov
Table 1: Experimentally Determined Rate Constant for the Reaction of 3-Methyl-2-butanone with OH Radicals
View Data
| Reactant | Temperature (°C) | Rate Constant (cm³/molecule-sec) |
| OH Radical | 25 | 2.87 x 10⁻¹² |
Prediction and Modeling of Physicochemical Behaviors
The phase behavior of mixtures containing 3-Methyl-2-butanone is critical for its use as a solvent and in separation processes. While direct liquid-liquid equilibria (LLE) data are limited in the provided search results, extensive studies on vapor-liquid equilibria (VLE) offer significant insights into the phase behavior of its mixtures.
Vapor-liquid equilibrium data have been reported for binary and ternary systems involving 3-Methyl-2-butanone. For example, VLE data were measured isothermally at 330.00 K and 340.00 K for the binary systems of 2-methylpentane (B89812) + 3-methyl-2-butanone, 2-methylpentane + 3-methyl-2-butanol, and 3-methyl-2-butanone + 3-methyl-2-butanol, as well as the corresponding ternary system. acs.org The experimental data for these binary systems were successfully correlated using activity coefficient models such as the Wilson, NRTL, and Redlich-Kister equations. acs.org
Another study investigated the isobaric VLE for binary and ternary mixtures of cyclohexane (B81311), 3-methyl-2-butanone, and octane (B31449) at 101.3 kPa. osti.gov This study identified an azeotropic point for the binary mixture of cyclohexane + 3-methyl-2-butanone. osti.gov The experimental data were correlated with various activity coefficient models, including Wilson, NRTL, and UNIQUAC, and the binary parameters were then used to predict the ternary VLE with satisfactory results. osti.gov
Table 2: Investigated Systems for Vapor-Liquid Equilibria of 3-Methyl-2-butanone
View Data
| System Components | Type | Temperature (K) | Pressure (kPa) |
| 2-Methylpentane, 3-Methyl-2-butanone | Binary | 330.00, 340.00 | 9 - 100 |
| 3-Methyl-2-butanone, 3-Methyl-2-butanol | Binary | 330.00, 340.00 | 9 - 100 |
| 2-Methylpentane, 3-Methyl-2-butanone, 3-Methyl-2-butanol | Ternary | 330.00, 340.00 | 9 - 100 |
| Cyclohexane, 3-Methyl-2-butanone | Binary | - | 101.3 |
| Cyclohexane, 3-Methyl-2-butanone, Octane | Ternary | - | 101.3 |
The photophysical properties of 3-Methyl-2-butanone, particularly its interaction with ultraviolet (UV) radiation, are important for understanding its atmospheric fate. Ketone photolysis can be a significant source of HOₓ radicals in the upper troposphere. noaa.gov
The far-ultraviolet absorption spectrum of methyl isopropyl ketone has been studied in the 2000 to 1500 Å range. aip.org The electronic transitions and their vibrational structures were analyzed and compared to other aliphatic ketones like acetone (B3395972) and methyl ethyl ketone. aip.org The study concluded that most of the observed transitions are likely of the Rydberg type, which can lead to ionization. aip.org
The absorption of UV radiation by ketones in the troposphere occurs between approximately 290 and 350 nm, which is attributed to an electronic transition centered around the carbonyl (C=O) bond. noaa.gov While specific temperature-dependent UV absorption cross-section data for 3-Methyl-2-butanone were not found in the provided search results, studies on similar ketones like methyl ethyl ketone (MEK) and diethyl ketone (DEK) show a decrease in absorption cross-sections with decreasing temperature. noaa.gov Parameterizations based on these findings are often used in atmospheric models to represent the photolysis of ketones. noaa.gov
The critical properties of a compound define the endpoint of the liquid-gas phase equilibrium curve. These data are fundamental for developing equations of state and for designing and operating processes at high pressures and temperatures. Critically evaluated thermophysical property data for 3-Methyl-2-butanone are available from sources such as the NIST/TRC Web Thermo Tables. nist.gov These databases provide recommended values for critical temperature, critical pressure, and critical density based on the analysis of available experimental data.
Table 3: Critically Evaluated Critical Properties of 3-Methyl-2-butanone
View Data
| Property | Value | Units |
| Critical Temperature | 280 | °C |
| Critical Pressure | 3.8 | atm |
| Critical Volume | 310.00 | ml/mol |
Structure-Activity Relationship (SAR) Research
Structure-activity relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological or organoleptic (sensory) activities. For 3-Methyl-2-butanone, SAR research has focused on its toxicological profile and its properties as an odorant.
In the context of toxicology, 3-Methyl-2-butanone is consistently classified as a "neutral organic," "base surface narcotic," or "class 1 narcotic". nih.gov In mixture toxicity studies using the bioluminescent bacterium Allovibrio fischeri, it is characterized as a non-reactive, non-polar narcotic. nih.gov These studies investigate the combined toxic effects when 3-Methyl-2-butanone is mixed with reactive electrophiles, providing insights into its mode of toxic action. nih.gov
Regarding its organoleptic properties, 3-Methyl-2-butanone is described as a colorless liquid with a characteristic sharp, acetone-like, and pleasant odor. nih.govwikipedia.org However, one source describes the odor as unpleasant. chegg.com The odor threshold for 3-Methyl-2-butanone has been reported to be between 1.9 and 3.1 ppm (6.8 and 11 mg/m³). nih.gov The sensory properties of ketones are influenced by their molecular structure, including the size and branching of the alkyl chains attached to the carbonyl group. The specific arrangement of the isopropyl group and the methyl group around the carbonyl function in 3-Methyl-2-butanone gives rise to its distinct odor profile.
Table 4: Compound Names Mentioned in the Article
Q & A
Basic Research Questions
Q. What are the validated synthetic pathways for 3-Methyl-2-butanone, and how can purity be ensured?
- Methodology : 3-Methyl-2-butanone (CAS 563-80-4) can be synthesized via oxidation of 3-methyl-2-butanol using oxidizing agents like CrO₃ under controlled acidic conditions. Purification typically involves fractional distillation (boiling point ~115–120°C) followed by GC-MS analysis to confirm purity (>98%) . Cross-aldol condensation of acetone with formaldehyde under basic catalysis is an alternative route, requiring careful pH control to avoid side products .
Q. Which analytical techniques are most reliable for quantifying 3-Methyl-2-butanone in complex matrices?
- Methodology : Gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (MS) is preferred. Retention indices (e.g., using NIST’s Kovats indices) and internal standards (e.g., deuterated analogs) improve accuracy. For environmental samples, solid-phase microextraction (SPME) coupled with GC-MS achieves detection limits <0.1 µg/L .
Q. How can researchers mitigate solvent interference during spectroscopic characterization?
- Methodology : Use deuterated solvents (e.g., CDCl₃) for NMR analysis to avoid proton overlap. For IR spectroscopy, employ thin-film techniques or ATR (attenuated total reflectance) to minimize solvent absorption bands. Reference spectra from NIST Chemistry WebBook or peer-reviewed databases ensure correct peak assignments .
Advanced Research Questions
Q. How do discrepancies in Henry’s Law constants for 3-Methyl-2-butanone arise, and how can they be resolved?
- Methodology : Reported Henry’s Law constants (2.6–5.2 mol/(kg·bar)) may vary due to experimental conditions (temperature, salinity). Use standardized protocols (e.g., EPI Suite v4.11) to model temperature-dependent partitioning. Validate with headspace-gas chromatography (HS-GC) under controlled humidity and ionic strength .
Q. What computational approaches predict the environmental fate of 3-Methyl-2-butanone in aquatic systems?
- Methodology : Molecular dynamics (MD) simulations with force fields (e.g., OPLS-AA) model solubility and diffusion coefficients. QSAR models estimate biodegradation half-lives using fragment-based descriptors (e.g., EPI Suite’s BIOWIN). Experimental validation via OECD 301F ready biodegradability tests is critical .
Q. How can enantioselective synthesis of chiral derivatives of 3-Methyl-2-butanone be achieved?
- Methodology : Employ asymmetric catalysis (e.g., chiral Ru or Ir complexes) for kinetic resolution during alkylation or aldol reactions. Monitor enantiomeric excess (ee) via chiral GC columns (e.g., β-cyclodextrin phases) or polarimetry. Reference methodologies for similar ketones, such as benzylideneacetone, provide foundational strategies .
Q. What strategies resolve contradictions in toxicological data for 3-Methyl-2-butanone?
- Methodology : Conduct dose-response studies using in vitro models (e.g., HepG2 cells) to assess cytotoxicity (IC₅₀) and compare with in vivo rodent data. Apply Hill slope analysis to identify threshold effects. Cross-reference with EPA’s DSSTox database for structural analogs to infer mechanistic pathways .
Q. How do metabolic pathways of 3-Methyl-2-butanone differ across biological systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
